3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Overview
Description
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido2.Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as IR and NMR spectroscopy3.
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, often involving the formation of new heterocyclic rings2.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents1.Safety And Hazards
Future Directions
Given the wide range of biological activities exhibited by isoquinoline and pyrazolopyridine derivatives, these compounds are likely to continue to be a focus of research in the development of new drugs12.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information, it would be best to refer to specific studies or resources related to that compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O.ClH/c21-16(15-13-9-17-7-5-14(13)18-19-15)20-8-6-11-3-1-2-4-12(11)10-20;/h1-4,17H,5-10H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVJXAIRKYYHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C4C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl | |
CAS RN |
1219957-23-9 | |
Record name | Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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